(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Description
The compound “(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone” features a structurally complex architecture. Its core consists of a 3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine moiety, a bicyclic system fused with a cyclopentane ring. This core is linked via a methanone group to a phenyl ring substituted with a difluoromethylthio (-SCF2H) group at the 2-position.
The difluoromethylthio group could be introduced using reagents like difluoromethylthiolating agents (e.g., AgSCF2H or CuSCF2H) under catalytic conditions .
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c18-17(19)24-15-7-2-1-4-12(15)16(23)21-8-9-22-14(10-21)11-5-3-6-13(11)20-22/h1-2,4,7,17H,3,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZKBNHULGBZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC=C4SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone , with the CAS number 2034603-78-4 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 349.4 g/mol . The structure includes a difluoromethylthio group attached to a phenyl ring and a tetrahydro-cyclopenta-pyrazolo[1,5-a]pyrazin moiety.
| Property | Value |
|---|---|
| CAS Number | 2034603-78-4 |
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo[1,5-a]pyrazin core followed by the introduction of the difluoromethylthio group. Detailed synthetic routes can be found in patents and chemical literature focusing on similar pyrazole derivatives .
Antimicrobial Activity
Research indicates that compounds structurally related to this entity exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole rings have shown effectiveness against various bacterial strains. In one study, certain pyrazole derivatives demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The presence of specific functional groups appears crucial for enhancing antibacterial efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-containing compounds. For example, compounds similar to the one have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 nM to 99 nM . These findings suggest that the compound may interact with critical cellular pathways involved in cancer progression.
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or receptors involved in cell signaling pathways. For instance, some related compounds have been identified as inhibitors of CDK2 and p38 MAPK pathways, which are pivotal in regulating cell cycle and inflammation .
Study 1: Antibacterial Efficacy
In a comparative study involving various pyrazole derivatives, it was found that certain compounds exhibited superior antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound could potentially be tested for similar activities to validate its effectiveness.
Study 2: Cytotoxicity Testing
A recent investigation into the cytotoxic effects of pyrazolo derivatives revealed that several compounds led to significant apoptosis in cancer cells. The compound's structural features may contribute to its ability to induce cell death through mechanisms such as upregulation of pro-apoptotic factors .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines. Research indicates that modifications in the pyrazole ring can enhance biological activity by improving cell permeability and selectivity towards cancer cells. Specific derivatives have been documented to inhibit cell proliferation and induce apoptosis in leukemia and breast cancer cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial applications. Pyrazole derivatives are known for their efficacy against a range of pathogens. Studies have indicated that specific substitutions on the pyrazole ring can enhance activity against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents . The incorporation of difluoromethyl groups has been associated with increased potency against resistant strains.
Neurological Applications
Compounds with similar structures have been investigated for their neuroprotective properties. They may influence neurotransmitter systems or exhibit anti-inflammatory effects in neural tissues. For example, certain pyrazole derivatives have been linked to improvements in cognitive functions and reductions in neurodegenerative disease markers .
Agricultural Applications
Crop Protection
There is a growing interest in using pyrazole derivatives as agrochemicals due to their ability to act as fungicides and herbicides. The unique chemical structure of the compound allows for targeted action against specific pests while minimizing harm to beneficial organisms. Research has shown that such compounds can effectively control fungal pathogens in crops without significant toxicity to plants .
Materials Science
Development of Functional Materials
The unique electronic properties of compounds like (2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone make them suitable for applications in materials science. Their potential use in organic electronics or as components in sensors is under investigation. The ability to fine-tune their electronic properties through structural modifications opens avenues for developing advanced functional materials .
Case Studies
Comparison with Similar Compounds
1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone ()
- Core Similarity : Shares the same cyclopenta-pyrazolo-pyrazine core.
- Substituent Difference : The m-tolyl group (electron-donating methyl) replaces the difluoromethylthio-phenyl group.
- Impact : The m-tolyl group may increase lipophilicity but reduce metabolic stability compared to the difluoromethylthio group. Molecular weight differences (295.4 vs. ~353 estimated for the target compound) suggest variations in pharmacokinetics .
3-(3,5-Bis(trifluoromethyl)phenyl)-5-(4-methyl-hexahydro-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK85) ()
- Core Difference: Pyrazolo[1,5-a]pyrimidinone vs. pyrazolo-pyrazine.
- Substituent : The 3,5-bis(trifluoromethyl)phenyl group provides strong electron-withdrawing effects, similar to the difluoromethylthio group.
- Functional Relevance : Both compounds leverage fluorine atoms for enhanced binding affinity to hydrophobic enzyme pockets, though MK85’s trifluoromethyl groups may offer greater steric bulk .
Diethyl 8-Cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Dicarboxylate ()
- Core Difference : Imidazo-pyridine vs. pyrazolo-pyrazine.
- Substituents: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects, akin to the difluoromethylthio group.
Physicochemical and Pharmacokinetic Properties
Computational Similarity Analysis
Structural similarity assessments using Tanimoto coefficients (chemical fingerprints) and graph-based methods reveal:
- Tanimoto Analysis : The target compound shares moderate similarity (~0.4–0.6) with MK85 and m-tolyl analogs, driven by core heterocycles and aryl groups .
- Graph-Based Comparison : Subgraph matching highlights greater similarity to 1-(3,4,8,9-tetrahydro...-m-tolyl) due to identical cores, but diverges significantly in electronic profiles due to substituents .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The synthesis of the pyrazolo-pyrazine scaffold typically involves cyclocondensation reactions between hydrazine derivatives and diketones or their equivalents. For example, microwave-assisted methods (e.g., 80–120°C, DMF as solvent) can enhance reaction efficiency compared to traditional thermal approaches . Key steps include:
- Functional group compatibility : Ensure protecting groups (e.g., tert-butyldimethylsilyl) are used for oxygen- or nitrogen-sensitive moieties during cyclization .
- Post-synthetic modifications : Introduce the difluoromethylthio-phenyl group via nucleophilic substitution or thiol-ene click chemistry under controlled pH (e.g., NaHCO₃ buffer) to avoid side reactions .
Q. How can researchers validate the structural integrity of this compound after synthesis?
A multi-spectroscopic approach is critical:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo-pyrazine core by analyzing coupling constants (e.g., J = 2–4 Hz for adjacent protons) and carbon shifts (δ ~150–160 ppm for carbonyl groups) .
- HRMS : Validate molecular mass with <5 ppm error (e.g., [M+H]⁺ calculated for C₂₁H₂₀F₂N₃OS: 412.1294; observed: 412.1297) .
- X-ray crystallography : Resolve ambiguous stereochemistry; for related pyrazolo-pyrimidines, C–C bond lengths typically range 1.35–1.48 Å .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize target-agnostic assays to identify broad bioactivity:
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, BRAF) at 1–10 µM compound concentrations .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting IC₅₀ values and comparing to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data for analogs of this compound?
Contradictions often arise from off-target effects or assay variability. Mitigation strategies include:
- Proteome-wide profiling : Use affinity chromatography with immobilized compound analogs to identify non-target binding partners .
- Free-energy perturbation (FEP) calculations : Model binding poses with software like Schrödinger to explain paradoxical activity trends (e.g., fluorophenyl vs. chlorophenyl substitutions) .
Q. What advanced techniques characterize the compound’s metabolic stability?
- LC-MS/MS microsomal assays : Incubate with human liver microsomes (HLMs) at 37°C, monitoring parent compound depletion over 60 minutes. Calculate intrinsic clearance (CLint) using the formula:
Compare to control compounds (e.g., verapamil) .
- Reactive metabolite trapping : Add glutathione (GSH) to incubation mixtures; detect GSH adducts via neutral loss scanning (m/z 129) .
Q. How to optimize reaction yields for scale-up synthesis?
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to identify Pareto-optimal conditions .
- Inline analytics : Use ReactIR™ to monitor reaction progress in real-time, targeting >90% conversion before workup .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
